molecular formula C₁₁H₁₈N₂O₇ B133310 4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid CAS No. 130525-62-1

4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid

Cat. No. B133310
CAS RN: 130525-62-1
M. Wt: 290.27 g/mol
InChI Key: NKENBBIXEGPQLS-UFGQHTETSA-N
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Description

4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid is a transition state analog inhibitor of influenza virus neuraminidase (NA). It is believed to act by binding to the catalytic site of neuraminidase . It is also known to inhibit bacterial, viral, and mammalian neuraminidases .


Synthesis Analysis

The synthesis of 4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid involves the modification of 2-deoxy-2,3-dehydro-N-acetylneuraminic acid (DANA), a general inhibitor of viral, bacterial, and human neuraminidases . The hydroxyl at the C9 position in DANA is replaced with an amine group, with the intention of taking advantage of an increased electrostatic interaction with a conserved acidic group in the active site to improve inhibitor binding .


Molecular Structure Analysis

The three-dimensional X-ray structure of the complexes of these ligands and NA was obtained to 1.4 A resolution and showed that both ligands bind isosterically to DANA . Analysis of the geometry of the ammonium at the C4 position indicates that Glu119 may be neutral when these ligands bind .

Scientific Research Applications

Influenza Research

This compound has been used in the study of influenza virus neuraminidase (NA). It is a transition state analog inhibitor of NA . The replacement of the hydroxyl at the C9 position in DANA and 4-amino-DANA with an amine group, with the intention of taking advantage of an increased electrostatic interaction with a conserved acidic group in the active site to improve inhibitor binding, significantly reduces the inhibitor activity of both compounds .

Study of Sialylation-Desialylation Cycles

N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid (NADNA), a specific endogenous neuraminidase (NEU) inhibitor, may be used to study the roles of endogenous neuraminidase in the development and function of neural processes and pathways as well as other processes that depend upon sialylation-desialylation cycles .

Research on Glycoconjugates

This compound has been used in the synthesis of glycosides containing Neu5Gc and/or its derivatives . Various chemical and enzymatic synthetic methods have been developed to obtain a vast array of glycosides containing Neu5Gc and/or its derivatives .

Study of Biological Roles of Neu5Gc

To explore the biological roles of Neu5Gc and its naturally occurring derivatives as well as the corresponding glycans and glycoconjugates, various chemical and enzymatic synthetic methods have been developed .

Research on Pathogenic Bacteria

Some pathogenic bacteria also produce Neu5Ac and the corresponding glycoconjugates but Neu5Gc-producing bacteria have yet to be found .

Research on Non-Human Vertebrates

More than 20 Neu5Gc derivatives have been found in non-human vertebrates . To explore the biological roles of Neu5Gc and its naturally occurring derivatives as well as the corresponding glycans and glycoconjugates, various chemical and enzymatic synthetic methods have been developed .

Future Directions

The future directions in the research and application of 4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid could involve further modifications at the C9 position of DANA to improve the potency and selectivity of inhibitors that target human neuraminidase . Additionally, further studies could be conducted to better understand the mechanism of action and to explore potential applications in the treatment of diseases caused by neuraminidase-producing pathogens.

properties

IUPAC Name

(2R,3R,4S)-3-acetamido-4-amino-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O7/c1-4(15)13-8-5(12)2-7(11(18)19)20-10(8)9(17)6(16)3-14/h2,5-6,8-10,14,16-17H,3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6+,8+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKENBBIXEGPQLS-UFGQHTETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid

CAS RN

130525-62-1
Record name 4-Amino-2-deoxy-2,3-didehydro-N-acetylneuraminic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130525621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Des(carbamimidoyl) zanamivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03321
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DES(CARBAMIMIDOYL) ZANAMIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE4L5BBV9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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